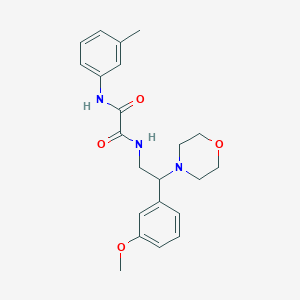

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide

Description

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a morpholinoethyl group, and a tolyl group, all connected through an oxalamide linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-16-5-3-7-18(13-16)24-22(27)21(26)23-15-20(25-9-11-29-12-10-25)17-6-4-8-19(14-17)28-2/h3-8,13-14,20H,9-12,15H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUCMVDGFFEPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-(3-methoxyphenyl)-2-morpholinoethanol: This intermediate can be synthesized by reacting 3-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst.

Formation of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.

Introduction of the m-tolyl group: Finally, the oxalamide intermediate is reacted with m-toluidine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced oxalamide derivatives.

Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

Cancer Treatment

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structural motifs can inhibit specific kinases involved in tumor progression, such as Src kinases. These kinases are crucial for cell proliferation and survival in various cancers, including glioblastoma multiforme (GBM) .

Neuroprotective Effects

Research indicates that oxalamides may possess neuroprotective properties. Compounds that modulate oxidative stress pathways or enhance neurotrophic factor signaling are of particular interest in treating neurodegenerative diseases. This compound could potentially be explored for its ability to protect neuronal cells from apoptosis induced by oxidative stress .

Inflammation Modulation

The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines or pathways such as NF-kB signaling. This application is particularly relevant in chronic inflammatory diseases where modulation of the immune response is beneficial .

Case Studies

Case Study 1: Anti-Cancer Activity

A study investigating the anti-cancer properties of similar oxalamide derivatives indicated significant inhibition of cell growth in GBM cell lines. The derivatives were shown to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins .

Case Study 2: Neuroprotection

In vitro studies demonstrated that oxalamide derivatives could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism involved the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Mechanism of Action

The mechanism of action of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-chlorophenyl)oxalamide: Similar structure but with a chlorophenyl group instead of a tolyl group.

Uniqueness

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 422.5 g/mol

- CAS Number : 922014-89-9

The compound features a morpholinoethyl group and two aromatic moieties, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on various cellular pathways and potential therapeutic applications.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxalamide compounds exhibit significant anticancer properties. The specific compound was shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the activation of caspases and inhibition of anti-apoptotic proteins .

Anti-inflammatory Properties

Research has indicated that the compound possesses anti-inflammatory properties. In vitro assays showed that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This effect is attributed to the inhibition of NF-κB signaling, which is crucial for the expression of inflammatory mediators .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have suggested that it may protect neuronal cells from oxidative stress-induced apoptosis. This protective effect is thought to be mediated through the upregulation of antioxidant enzymes and downregulation of reactive oxygen species (ROS) production .

Case Studies

Several case studies have been documented to illustrate the biological effects of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer activity against various cancer cell lines.

- Methodology : Treatment with varying concentrations (0, 10, 20, 50 µM) was administered over 48 hours.

- Results : Significant reduction in cell viability was observed at higher concentrations, with IC50 values ranging from 15 µM to 25 µM across different cell lines.

-

Inflammation Model :

- Objective : Assess anti-inflammatory effects in a lipopolysaccharide (LPS)-induced inflammation model.

- Methodology : RAW 264.7 macrophages were treated with LPS and varying doses of the compound.

- Results : The compound reduced nitric oxide (NO) production by approximately 60% at a concentration of 25 µM compared to control groups.

Data Table: Summary of Biological Activities

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Anticancer | Cell viability assays | IC50 values between 15-25 µM |

| Anti-inflammatory | LPS-induced RAW 264.7 macrophages | NO production reduced by 60% at 25 µM |

| Neuroprotection | Oxidative stress models | Upregulation of antioxidant enzymes |

Q & A

Q. What are the optimized synthetic routes for N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Intermediate preparation : Coupling 3-methoxyphenyl and m-tolyl precursors via nucleophilic substitution (e.g., using DCC as a coupling agent for amidation) .

Oxalamide formation : Reacting intermediates under anhydrous conditions (e.g., DCM as solvent, 0–5°C to minimize side reactions) .

Purification : Column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization to achieve >95% purity .

Critical factors include solvent polarity (aprotic solvents enhance amidation efficiency) and catalyst choice (triethylamine for acid scavenging) .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms proton environments (e.g., morpholino methylenes at δ 2.4–3.1 ppm) and aromatic substituents (m-tolyl methyl at δ 2.3 ppm) .

- IR Spectroscopy : Identifies key functional groups (amide C=O stretches at ~1650 cm⁻¹, morpholine C-O-C at ~1120 cm⁻¹) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 422.529) and detects impurities .

- X-ray crystallography (if crystalline): Resolves absolute stereochemistry and intermolecular interactions .

Q. How does the compound’s solubility profile affect its applicability in in vitro assays?

- Methodological Answer :

- Solubility testing : Use shake-flask method in PBS (pH 7.4) and DMSO. Low aqueous solubility (<10 µM) necessitates DMSO stock solutions (<0.1% v/v to avoid cytotoxicity) .

- LogP determination : Reverse-phase HPLC to estimate lipophilicity (predicted logP ~2.8), guiding formulation (e.g., cyclodextrin inclusion complexes for improved bioavailability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for oxalamide derivatives like this compound?

- Methodological Answer :

- Standardized assays : Use consistent cell lines (e.g., MCF7 vs. HeLa) and assay conditions (e.g., MTT cytotoxicity at 48h vs. 72h) to reduce variability .

- Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) for binding affinity and Western blotting for downstream pathway modulation .

- Meta-analysis : Cross-reference data from structurally analogous compounds (e.g., N1-(p-tolyl) derivatives showing IC50 discrepancies due to meta vs. para substitution) .

Q. What computational strategies predict the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with kinase domains (e.g., EGFR PDB: 1M17) to identify key interactions (e.g., H-bonds with morpholino oxygen) .

- MD simulations : AMBER or GROMACS to assess stability of ligand-target complexes over 100 ns trajectories, focusing on binding pocket flexibility .

- Pharmacophore modeling : Highlight essential features (e.g., oxalamide backbone for hydrogen bonding, 3-methoxyphenyl for hydrophobic contacts) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Methodological Answer :

- Rodent studies : Administer IV/PO in Sprague-Dawley rats (3 mg/kg), with plasma sampling via LC-MS/MS to calculate t1/2 (~4.2h) and bioavailability (F > 30%) .

- Tissue distribution : Radiolabeled compound (14C) to track accumulation in target organs (e.g., liver vs. tumor) .

- PBPK modeling : GastroPlus simulations to extrapolate human dosing, accounting for CYP450 metabolism (e.g., CYP3A4-mediated clearance) .

Contradiction Analysis and Mitigation

Q. How to address conflicting reports on the compound’s enzyme inhibition potency?

- Methodological Answer :

- Enzyme source variability : Compare recombinant vs. native enzymes (e.g., human vs. murine COX-2) to identify species-specific effects .

- Assay interference : Test for false positives via counter-screens (e.g., Luciferase assay for ATP competition in kinase studies) .

- Structural analogs : Benchmark against N1-(4-trifluoromethylphenyl) derivatives to isolate substituent effects on IC50 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.